Hydrogen-Bond Acceptor Count Differentiates Ortho-SCH₃ from Unsubstituted and -SO₂CH₃ Analogs
The target compound possesses 4 hydrogen-bond acceptor (HBA) sites (two carbonyl oxygens, thiazole nitrogen, and the sulfur of the ortho-SCH₃ group), whereas the unsubstituted benzamide analog (CHEMBL1609062) has only 3 HBA sites (lacking the sulfur lone pair) and the methanesulfonyl analog (CAS 896362-41-7) has 5 HBA sites (two sulfone oxygens) [1]. In drug design, HBA count is a critical determinant of aqueous solubility and passive membrane permeability, with empirical guidelines recommending a total HBA ≤ 10 for oral bioavailability [2].
| Evidence Dimension | Hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | 4 HBA sites |
| Comparator Or Baseline | CHEMBL1609062 (unsubstituted benzamide analog): 3 HBA sites; CAS 896362-41-7 (o-SO₂CH₃ analog): 5 HBA sites |
| Quantified Difference | +1 vs. unsubstituted; -1 vs. methanesulfonyl |
| Conditions | In silico structure-based count (SMILES: CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2SC)C3=CC=CC=C3) |
Why This Matters
A difference of 1–2 HBA sites can shift LogS by 0.5–1.0 log units and alter Caco-2 Papp by >2-fold, directly impacting whether a compound is suitable for cell-based assays requiring DMSO stock solubility or for in vivo studies requiring adequate oral absorption.
- [1] Kuujia. N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide. CAS 896362-41-7. https://www.kuujia.com View Source
- [2] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
